molecular formula C21H23N3O3S2 B2383415 N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide CAS No. 307338-93-8

N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide

Cat. No.: B2383415
CAS No.: 307338-93-8
M. Wt: 429.55
InChI Key: FQILHDBIRMPTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phenyl]carboxamide is a heterocyclic compound featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a cyano group at the 3-position. The carboxamide moiety is linked to a phenyl ring bearing a piperidylsulfonyl group at the para position. This structural complexity confers unique physicochemical and pharmacological properties, positioning it as a candidate for anticancer and antimicrobial research. Its synthesis likely involves multi-step reactions, including Friedel-Crafts alkylation, Suzuki coupling, or nucleophilic substitutions, as seen in analogous tetrahydrobenzo[b]thiophene derivatives .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c22-14-18-17-6-2-3-7-19(17)28-21(18)23-20(25)15-8-10-16(11-9-15)29(26,27)24-12-4-1-5-13-24/h8-11H,1-7,12-13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQILHDBIRMPTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Carboxamide Linker

The amino group at position 2 undergoes nucleophilic acyl substitution with activated carboxylic acid derivatives. For example:

  • Reaction with 4-(Piperidylsulfonyl)benzoic Acid :
    A solution of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 mmol) and 4-(piperidylsulfonyl)benzoic acid (1.2 mmol) in dichloromethane (DCM) is treated with EDC·HCl (1.2 mmol) and HOBt (1.2 mmol) under inert conditions. Diisopropylethylamine (DIPEA) catalyzes the coupling, yielding the target carboxamide after 12 hours.

Optimization Notes :

  • Excess DIPEA (2.0 equiv) improves yields by neutralizing HCl byproducts.
  • Purification via column chromatography (ethyl acetate/hexane, 3:7) isolates the product in 75–82% yield.

Synthesis of 4-(Piperidylsulfonyl)Benzoic Acid

Sulfonylation of Piperidine

The piperidylsulfonyl group is introduced via nucleophilic aromatic substitution:

  • 4-Chlorosulfonylbenzoic acid (1.0 mmol) reacts with piperidine (1.5 mmol) in tetrahydrofuran (THF) at 0°C.
  • The reaction is quenched with ice-water, and the precipitate is recrystallized from ethanol to yield 4-(piperidylsulfonyl)benzoic acid .

Spectral Validation :

  • ¹H-NMR (DMSO- d 6): δ 1.45–1.60 (6H, piperidine-CH₂), 3.10–3.25 (4H, piperidine-NCH₂), 7.85–8.10 (4H, aromatic).

Mechanistic Insights into Cyclization and Coupling

Role of Coupling Agents

EDC/HOBt-mediated activation forms a reactive O-acylisourea intermediate, enabling efficient amide bond formation between sterically hindered reactants. Computational studies suggest that HOBt minimizes racemization by stabilizing the transition state.

Tautomerization in the Thiophene Core

The tetrahydrobenzo[b]thiophene system exhibits tautomerism, as evidenced by dual NH signals in ¹H-NMR (δ 7.29 and 14.08 ppm). Chelation with the carbonyl group stabilizes the thiolactim form, critical for maintaining reactivity during coupling.

Purification and Analytical Validation

Chromatographic Techniques

  • Thin-Layer Chromatography (TLC) : Monitored using silica gel F₂₅₄ with ethyl acetate/hexane (1:1).
  • Column Chromatography : Gradient elution (10–70% ethyl acetate) resolves regioisomeric byproducts.

Spectroscopic Consistency

Technique Key Observations Source
MS (m/z) 419 (M⁺·), 220 (base peak)
IR (ν, cm⁻¹) 1704 (C=O), 1633 (C=N)
¹H-NMR δ 2.54 (CH₂), 11.97 (NH)

Challenges and Mitigation Strategies

Byproduct Formation

Intramolecular cyclization of the thiourea intermediate competes with carboxamide formation. Strategies include:

  • Low-Temperature Coupling : Reduces thiourea cyclization rates.
  • Excess Carboxylic Acid : Shifts equilibrium toward amide product.

Solubility Limitations

The tetrahydrobenzo[b]thiophene core exhibits limited solubility in polar aprotic solvents. Co-solvents like dimethylformamide (DMF) enhance reactivity during coupling.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The compound can react with a variety of reagents under different conditions. For example, it can undergo cyanoacetylation with methyl cyanoacetate without solvent at room temperature . It can also react with phenyl isothiocyanate in DMF containing potassium hydroxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenyl isothiocyanate can lead to the formation of thiophene derivatives .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. A study involving derivatives of N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)) demonstrated promising cytotoxic effects against various cancer cell lines. For instance:

  • Synthesis and Evaluation : Derivatives synthesized from this compound exhibited significant inhibitory effects on breast cancer cell lines (MCF-7) and other tumor types. One derivative showed better activity than standard chemotherapy agents, indicating the potential for developing new anticancer therapies .
  • Mechanistic Insights : The mechanism of action appears to involve interference with cellular pathways critical for cancer cell survival and proliferation. The presence of the cyano group is believed to enhance its reactivity and interaction with biological targets .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor:

  • Molecular Docking Studies : These studies indicate that the compound can effectively bind to the active site of 5-lipoxygenase, an enzyme involved in inflammatory processes. Such inhibition could lead to reduced production of pro-inflammatory mediators .
  • Experimental Validation : Further experimental validation is necessary to confirm these findings and explore the compound's efficacy in vivo.

Antibacterial Activity

The antibacterial properties of N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)) have also been investigated:

  • Synthesis of Derivatives : New derivatives have shown activity against various bacterial strains, suggesting that modifications to the core structure can enhance antibacterial efficacy .
  • Mechanisms of Action : The exact mechanisms by which these compounds exert antibacterial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDerivatives showed significant cytotoxicity against MCF-7 cells; some were more effective than standard treatments .
Study 2Anti-inflammatoryIn silico docking studies indicated potential as a 5-lipoxygenase inhibitor .
Study 3AntibacterialNew derivatives demonstrated activity against multiple bacterial strains; further exploration needed .

Mechanism of Action

The mechanism of action of N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of tumor cell growth and other therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound shares structural motifs with several bioactive tetrahydrobenzo[b]thiophene derivatives. Key comparisons include:

Compound Name / ID Key Substituents Biological Activity Molecular Weight Reference
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-cyanoacetamide () Cyanoacetamide at position 2 Antiproliferative activity against MCF-7, NCI-H460, SF-268 cancer cell lines ~300–350
N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives (Compounds 11, 12; ) Cyanoacetamide with aryl/heteroaryl substitutions Apoptosis induction via caspases-3/9; anti-metastatic (MMP-2/9 inhibition); anti-angiogenic (VEGF) ~350–400
2-{[(E)-4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)tetrahydrobenzo[b]thiophene-3-carboxamide (I; ) Schiff base-linked phenyl groups Antibacterial and antifungal activities ~400
Target Compound: N-(3-cyano-tetrahydrobenzo[b]thiophen-2-yl)[4-(piperidylsulfonyl)phenyl]carboxamide Piperidylsulfonylphenyl-carboxamide Hypothesized enhanced solubility and kinase inhibition (inferred from sulfonamide analogues) ~450–500

Key Structural Differences :

  • The piperidylsulfonyl group in the target compound distinguishes it from simpler sulfonamide or aryl derivatives. This group may enhance solubility and target affinity compared to compounds with halophenyl () or methylphenyl () substituents .
  • The cyano group at the 3-position is a common feature in antiproliferative tetrahydrobenzo[b]thiophene derivatives (), but its combination with the piperidylsulfonylphenyl-carboxamide is novel .
QSAR and Structure-Activity Relationships (SAR)
  • ’s QSAR models (MLR, ANN) highlight the importance of electronic parameters (e.g., cyano group electronegativity) and steric effects (e.g., piperidylsulfonyl bulk) in antiproliferative activity . The target compound’s piperidyl group may optimize these factors for higher potency.

Biological Activity

N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phenyl]carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C20H22N2O2S
  • Molecular Weight : 342.47 g/mol
  • CAS Number : 312917-14-9

The compound functions primarily as an inhibitor of specific kinases, particularly the Jun N-terminal kinases (JNK) JNK2 and JNK3. These kinases are crucial in various cellular processes, including apoptosis and inflammation.

Inhibition Studies

Research has shown that derivatives of this compound exhibit potent inhibitory effects on JNK2 and JNK3:

  • Inhibitory Potency (pIC50) :
    • JNK3: 6.7
    • JNK2: 6.5

This selectivity suggests that the compound could be developed as a therapeutic agent targeting diseases where these pathways are dysregulated, such as cancer and neurodegenerative disorders .

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

Case Studies

  • Cancer Cell Lines :
    • The compound was tested on several cancer cell lines, including breast and lung cancer models. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
  • Neuroprotection :
    • In models of neurodegeneration, the compound showed protective effects against neuronal apoptosis induced by oxidative stress. This was attributed to its ability to inhibit JNK-mediated signaling pathways.

Safety and Toxicology

Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential side effects in vivo.

Comparative Analysis of Biological Activity

CompoundTarget KinasepIC50Biological Activity
N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phenyl]carboxamideJNK26.5Inhibitor
N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amideJNK36.7Inhibitor

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodology :

  • Stepwise Synthesis : Use multi-step protocols involving acylation, sulfonylation, and cyclization. For example, introduce the piperidylsulfonyl group via coupling reactions in solvents like DMF or DMSO at controlled temperatures (60–80°C) .
  • Protection/Deprotection : Protect reactive groups (e.g., hydroxyl or amino) with acetyl or benzyl groups during synthesis, followed by deprotection using mild bases like K₂CO₃ in methanol .
  • One-Pot Reactions : Leverage regioselective reactions under mild conditions (e.g., room temperature, acetonitrile) to reduce purification steps and improve yields .

Q. What analytical techniques are critical for structural characterization?

  • Key Methods :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and ring saturation in the tetrahydrobenzo[b]thiophene core .
  • Mass Spectrometry : HRMS or LC-MS to verify molecular weight and fragmentation patterns, especially for cyano and sulfonyl groups .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O at ~1650–1750 cm⁻¹, CN at ~2200 cm⁻¹) .

Q. What preliminary biological assays are recommended for activity screening?

  • Screening Protocols :

  • Antitumor Activity : Test against cancer cell lines (e.g., MCF-7, NCI-H460) using MTT assays at concentrations of 1–100 μM .
  • Antioxidant Potential : Measure radical scavenging (e.g., DPPH assay) in lipid emulsions to evaluate stability and efficacy .
  • Receptor Binding : Use in vitro fluorescence polarization assays to assess interactions with targets like retinoic acid receptors .

Advanced Research Questions

Q. How to design derivatives for enhanced target specificity (e.g., kinase inhibition)?

  • Strategy :

  • Functional Group Modification : Replace the piperidylsulfonyl group with pyrimidine or pyrazine carboxamides to enhance hydrogen bonding with kinase ATP pockets .
  • Bioisosteric Replacement : Substitute the tetrahydrobenzo[b]thiophene core with thieno[3,2-d]pyrimidine to improve metabolic stability .
  • Example : Compound 23 (from ) showed improved EGFR/HER2 inhibition by incorporating a methylsulfonylpyrimidine moiety.

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Approach :

  • SAR Analysis : Compare analogs with varying substituents (e.g., fluorinated vs. cyano groups) to isolate activity contributors. For instance, fluorination in sulfonamide derivatives alters pharmacokinetics but may reduce cytotoxicity .
  • Cell Line Specificity : Test compounds on diverse cell models; e.g., CNS cancer (SF-268) vs. lung cancer (NCI-H460) to identify tissue-dependent effects .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies .

Q. What experimental strategies validate in vitro findings in vivo?

  • Protocols :

  • Pharmacokinetic Profiling : Measure bioavailability and half-life in rodent models using HPLC-MS after oral/intravenous administration .
  • Toxicity Screening : Conduct acute toxicity tests (OECD Guidelines) to establish safe dosing ranges for further studies .
  • Xenograft Models : Evaluate antitumor efficacy in nude mice implanted with H1299 lung cancer cells, monitoring tumor volume and metastasis .

Q. How to conduct structure-activity relationship (SAR) studies for antitumor activity?

  • Framework :

  • Core Modifications : Synthesize derivatives with varying ring systems (e.g., thiazole, coumarin) and assess IC₅₀ values. For example, pyrazole derivatives in showed enhanced activity due to increased π-π stacking .
  • Substituent Effects : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and correlate with cytotoxicity .
  • Data Table Example :
DerivativeSubstituentIC₅₀ (μM)Target Cell Line
21b Pyrazolo[3,4-b]pyridine0.45H1299
23 Isoxazolo[3,4-b]pyridine1.2H1299
25a 3-Nitrobenzylidene0.87MCF-7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.